Etidronate Disodium

Description

Properties

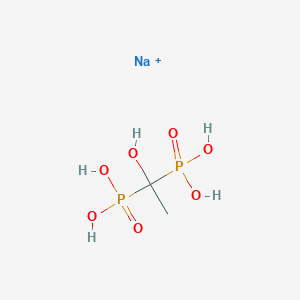

IUPAC Name |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBBVOVXJZATQQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Na2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029671 | |

| Record name | Etidronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7414-83-7 | |

| Record name | Etidronate disodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007414837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Etidronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydrogen (1-hydroxyethylidene)bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDRONATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M16PXG993G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Affinity of Etidronate Disodium for Hydroxyapatite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity between etidronate disodium (B8443419), a first-generation bisphosphonate, and hydroxyapatite (B223615) (HA), the primary mineral component of bone. Understanding this interaction is fundamental to comprehending the mechanism of action of etidronate and other bisphosphonates used in the treatment of bone disorders such as osteoporosis and Paget's disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Core Mechanism of Action

Etidronate disodium's therapeutic effect is intrinsically linked to its high affinity for bone mineral.[1][2] Like other bisphosphonates, its structure, characterized by a P-C-P backbone, allows it to chelate calcium ions on the surface of hydroxyapatite crystals.[3][4] This binding is a critical first step, leading to its incorporation into the bone matrix.[5] Once integrated, etidronate is taken up by osteoclasts, the cells responsible for bone resorption. Inside the osteoclast, etidronate is metabolized into cytotoxic ATP analogs, which induce apoptosis and inhibit osteoclast activity, thereby reducing bone resorption.[3]

Quantitative Analysis of Binding Affinity

The binding affinity of etidronate for hydroxyapatite has been quantified using various experimental techniques. The following tables summarize the key findings from the literature, providing a comparative overview of etidronate's affinity relative to other bisphosphonates.

Table 1: Affinity Constants (KL) for Bisphosphonate Adsorption to Hydroxyapatite

| Bisphosphonate | Affinity Constant (KL) | Experimental Method | Reference |

| Zoledronate | Highest Affinity | Kinetic studies on HAP crystal growth | [6][7] |

| Alendronate | High Affinity | Kinetic studies on HAP crystal growth | [6][7] |

| Ibandronate | Intermediate Affinity | Kinetic studies on HAP crystal growth | [6][7] |

| Risedronate | Intermediate Affinity | Kinetic studies on HAP crystal growth | [6][7] |

| Etidronate | Lower Affinity | Kinetic studies on HAP crystal growth | [6][7] |

| Clodronate | Lowest Affinity | Kinetic studies on HAP crystal growth | [6][7] |

Table 2: Inhibition of [14C]citric acid Binding to Hydroxyapatite by Various Compounds

| Compound | Inhibition Potency | Experimental Method | Reference |

| Sodium Pyrophosphate | Potent Inhibitor | Radioligand Competition Assay | [8] |

| Methylene Diphosphonic Acid | Potent Inhibitor | Radioligand Competition Assay | [8] |

| Etidronate | Potent Inhibitor | Radioligand Competition Assay | [8] |

| Oxalic Acid | Poor Affinity | Radioligand Competition Assay | [8] |

| GABA | Poor Affinity | Radioligand Competition Assay | [8] |

Note: A potent inhibitor in this context indicates a high affinity for the hydroxyapatite binding site.

Experimental Protocols

The quantitative data presented above were derived from specific and rigorous experimental protocols. Below are detailed methodologies for two key experimental approaches used to assess the binding of etidronate to hydroxyapatite.

Kinetic Studies of Hydroxyapatite Crystal Growth Inhibition

This method determines the affinity constant (KL) for the adsorption of bisphosphonates by measuring their inhibitory effect on the growth of hydroxyapatite crystals.

Methodology:

-

Crystal Growth System: A constant composition method is employed at 37°C and physiological ionic strength (0.15 M).[6][7] This technique maintains a constant level of supersaturation of calcium and phosphate (B84403) ions, allowing for the controlled study of crystal growth.

-

Hydroxyapatite Seed Crystals: Well-characterized synthetic hydroxyapatite (HAP) crystals are used to initiate the growth process.

-

Bisphosphonate Introduction: Varying concentrations of the bisphosphonate (e.g., etidronate) are introduced into the system.

-

Monitoring Crystal Growth: The rate of HAP crystal growth is monitored by measuring the addition of calcium and phosphate ions required to maintain constant supersaturation.

-

Calculation of Affinity Constant (KL): The reduction in the crystal growth rate in the presence of the bisphosphonate is used to calculate the Langmuir adsorption constant (KL), which reflects the binding affinity.[9]

Radioligand Binding Assay

This technique utilizes a radiolabeled molecule that binds to hydroxyapatite to determine the binding affinity of competing, non-labeled compounds like etidronate.

Methodology:

-

Radioligand: A radiolabeled compound with a known affinity for hydroxyapatite, such as [14C]citric acid, is used.[8][10]

-

Incubation: Synthetic hydroxyapatite crystals are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (etidronate).

-

Equilibrium: The mixture is allowed to reach binding equilibrium.

-

Separation: The hydroxyapatite-bound radioligand is separated from the free radioligand in the supernatant, typically by centrifugation.

-

Quantification: The amount of radioactivity in the pellet (bound) or supernatant (free) is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) of etidronate can be determined. This value is indicative of its binding affinity for the hydroxyapatite recognition site.[8]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Etidronate's P-C-P backbone facilitates strong binding to hydroxyapatite.

Caption: Cellular mechanism of etidronate following hydroxyapatite binding.

Caption: Workflow for determining binding affinity via radioligand competition.

Conclusion

The binding of etidronate disodium to hydroxyapatite is a well-characterized, high-affinity interaction that is fundamental to its therapeutic efficacy. While it exhibits a lower binding affinity compared to newer, nitrogen-containing bisphosphonates, its ability to potently inhibit bone resorption has established it as a valuable therapeutic agent. The experimental protocols detailed herein provide a foundation for the continued investigation of bisphosphonate-bone mineral interactions, which is crucial for the development of novel and improved therapies for bone diseases.

References

- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]

- 6. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. Characterization of the bisphosphonate recognition site on hydroxyapatite using radioligand binding techniques with [14C]citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

The Molecular Blueprint of Etidronate Disodium's Impact on Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidronate Disodium, a first-generation, non-nitrogenous bisphosphonate, has long been a subject of investigation for its role in mitigating excessive bone resorption. This technical guide provides an in-depth exploration of the molecular pathways through which Etidronate Disodium exerts its effects on osteoclasts, the primary cells responsible for bone breakdown. By delving into its mechanism of action, detailing key experimental protocols for its study, and presenting quantitative data on its efficacy, this document serves as a comprehensive resource for researchers in the fields of bone biology and pharmacology.

Introduction: The Challenge of Excessive Bone Resorption

Bone is a dynamic tissue undergoing constant remodeling, a balanced process of bone formation by osteoblasts and bone resorption by osteoclasts.[1] An imbalance favoring osteoclast activity leads to a net loss of bone mass, a hallmark of pathological conditions such as osteoporosis and Paget's disease.[2] Bisphosphonates are a class of drugs that have become a cornerstone in the management of these disorders by targeting osteoclast function.[3] Etidronate Disodium, as one of the pioneering bisphosphonates, offers a unique insight into the fundamental mechanisms of anti-resorptive therapies.[2]

The Molecular Pathway of Etidronate Disodium

Unlike their nitrogen-containing counterparts, which primarily inhibit the mevalonate (B85504) pathway, non-nitrogenous bisphosphonates like Etidronate Disodium employ a distinct mechanism of action centered on the induction of osteoclast apoptosis through the formation of cytotoxic ATP analogs.[4]

Cellular Uptake and Accumulation

Etidronate Disodium has a high affinity for hydroxyapatite, the mineral component of bone.[1][2] This property leads to its preferential accumulation at sites of active bone remodeling. During the process of bone resorption, osteoclasts internalize the bone matrix, and with it, the bound Etidronate.[1]

Intracellular Metabolism to Cytotoxic ATP Analogs

Once inside the osteoclast, Etidronate is metabolized by aminoacyl-tRNA synthetases. This process leads to the formation of non-hydrolyzable analogs of adenosine (B11128) triphosphate (ATP).[4] Specifically, the P-C-P backbone of Etidronate is incorporated into ATP, resulting in the formation of AppCH2p-type ATP analogs.[4]

Induction of Osteoclast Apoptosis

These cytotoxic ATP analogs accumulate within the osteoclast and interfere with ATP-dependent cellular processes.[2][5] This disruption of cellular energy metabolism is a key trigger for the intrinsic apoptotic pathway. The accumulation of these analogs ultimately leads to caspase activation and the execution of programmed cell death, thereby reducing the number of functional osteoclasts.

Disruption of the Osteoclast Cytoskeleton

In addition to inducing apoptosis, Etidronate has been shown to disrupt the actin rings of osteoclasts.[6] The actin ring is a crucial cytoskeletal structure for the formation of the ruffled border, which is the primary site of acid and enzyme secretion for bone resorption. Disruption of this structure impairs the osteoclast's ability to adhere to the bone surface and carry out resorption.

Quantitative Data Summary

The following tables summarize the quantitative effects of Etidronate Disodium on key parameters of bone metabolism and osteoclast function.

Table 1: Effect of Cyclical Etidronate Therapy on Lumbar Spine Bone Mineral Density (BMD)

| Study Population | Treatment Regimen | Duration | Mean Percentage Change in Lumbar Spine BMD | Reference |

| Patients on long-term corticosteroid treatment | 400 mg/day etidronate for 14 days, followed by calcium and vitamin D for 76 days (cyclical) | 104 weeks | +4.5% (p = 0.007 vs. placebo) | [2] |

| Elderly women with osteoporosis | 200 mg daily for 2 weeks every 3 months | 1 year | +2.7% (non-significant) | [7] |

| Patients with corticosteroid-induced bone loss | Intermittent Cyclical Therapy (ICT) | 1 year | +3.9% (vs. -3.7% in control) | [8] |

| Patients with corticosteroid-induced bone loss | Intermittent Cyclical Therapy (ICT) | 2 years | +5.6% (vs. -3.8% in control) | [8] |

| Patients with established corticosteroid-induced osteoporosis | 400 mg/day for 14 days, then 76 days of calcium carbonate (cyclical) | 36 months | +5.2% (p = 0.016 vs. baseline) | [9] |

| Female patients with steroid-induced osteoporosis | 400 mg/day for 2 weeks, followed by 10-12 drug-free weeks (cyclical) | 12 months | +2.91% (p < 0.0012 vs. control) | [10] |

Table 2: In Vitro Effects of Etidronate on Osteoclast-Like Cells

| Cell Line | Parameter Measured | Etidronate Concentration | Result | Reference |

| Osteoclast-like cells | Cell Viability | 0.01-0.1 mg/mL | No cytotoxic effect | [1] |

| Osteoclast-like cells | Cell Viability | 0.5-1 mg/mL | 15-40% reduction in cell number | [1] |

| Osteoclast-like cells | Lethal Concentration (LC50) | 1.25 mg/mL | 50% reduction in cell viability | [1] |

| Macrophage-like J774.1 cells | Apoptosis/Necrosis | 10⁻⁶ to 10⁻⁴ M | No significant apoptosis or necrosis | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Etidronate Disodium's effects on bone resorption.

Osteoclast Differentiation and Culture (RAW 264.7 Model)

This protocol describes the differentiation of the murine macrophage cell line RAW 264.7 into osteoclast-like cells, a common in vitro model for studying osteoclastogenesis.

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/cm².[12]

-

Differentiation Medium: Culture the cells in α-MEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin-streptomycin, and 30 ng/mL of recombinant mouse RANKL.[12]

-

Etidronate Treatment: On the day of RANKL addition (Day 0), add Etidronate Disodium to the culture medium at desired concentrations (e.g., 10⁻⁶ M to 10⁻⁴ M). A vehicle control (medium without Etidronate) should be included.

-

Medium Change: Replace the medium with fresh differentiation medium (containing RANKL and Etidronate) every 2-3 days.

-

Culture Duration: Continue the culture for 5-7 days to allow for the formation of multinucleated, TRAP-positive osteoclasts.[12]

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is an enzyme highly expressed in osteoclasts and is a key marker for their identification.

-

Fixation: After the culture period, aspirate the culture medium and fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the cells with a TRAP staining solution (e.g., from a commercially available kit) according to the manufacturer's instructions. This typically involves a substrate that produces a colored precipitate in the presence of TRAP activity.

-

Counterstaining (Optional): Counterstain the nuclei with a suitable stain like DAPI or hematoxylin.

-

Microscopy: Visualize the cells under a light microscope. TRAP-positive cells will appear red/purple.

-

Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) in each well to determine the effect of Etidronate on osteoclast formation.

Bone Resorption Pit Assay

This assay directly measures the resorptive activity of osteoclasts.

-

Substrate Preparation: Culture osteoclasts on a resorbable substrate, such as dentin slices, bone slices, or calcium phosphate-coated plates.

-

Cell Culture: Differentiate and treat osteoclasts with Etidronate as described in protocol 4.1.

-

Cell Removal: At the end of the culture period, remove the cells from the substrate using a sonicator or by wiping with a cotton swab.

-

Staining: Stain the resorption pits with a dye such as Toluidine Blue or by using von Kossa staining for calcium phosphate (B84403) substrates.

-

Imaging and Quantification: Capture images of the resorption pits using a microscope. Quantify the total area of resorption pits per substrate using image analysis software (e.g., ImageJ).

Osteoclast Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.

-

Cell Culture and Treatment: Culture and treat osteoclasts with Etidronate as described in protocol 4.1.

-

Cell Harvesting: Gently detach the cells from the culture plate.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V-negative, PI-negative cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in the Etidronate-treated groups compared to the control.

-

Mandatory Visualizations

Signaling Pathway of Etidronate Disodium in Osteoclasts

Caption: Molecular pathway of Etidronate Disodium in osteoclasts.

Experimental Workflow for Assessing Etidronate's Effect on Osteoclast Function

References

- 1. researchgate.net [researchgate.net]

- 2. A double blind placebo controlled study to determine the effects of intermittent cyclical etidronate on bone mineral density in patients on long-term oral corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. db.cbg-meb.nl [db.cbg-meb.nl]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Effect of Treatment with Etidronate and Alendronate on Lumbar Bone Mineral Density in Elderly Women with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intermittent cyclic therapy with etidronate prevents corticosteroid-induced bone loss: two years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 36 month intermittent cyclical etidronate treatment in patients with established corticosteroid induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [The clinical benefits to bone mineral density were shown by cyclical oral etidronate administration in steroid induced osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]

Etidronate Disodium and Its Role in Osteoclast Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidronate disodium (B8443419), a first-generation, non-nitrogen-containing bisphosphonate, is a synthetic analog of pyrophosphate primarily utilized in the management of metabolic bone diseases such as Paget's disease and osteoporosis.[1][2] Its therapeutic efficacy is rooted in its ability to inhibit osteoclast-mediated bone resorption.[1][2] A central mechanism contributing to this inhibition is the direct induction of apoptosis, or programmed cell death, in osteoclasts.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies related to the pro-apoptotic effects of etidronate on osteoclasts.

Core Mechanism of Action: Induction of Osteoclast Apoptosis

Unlike nitrogen-containing bisphosphonates (N-BPs) that primarily inhibit the mevalonate (B85504) pathway, etidronate exerts its cytotoxic effects through a distinct molecular mechanism.[4]

-

Uptake: During bone resorption, osteoclasts ingest bone matrix to which etidronate has bound, internalizing the drug.[1][2]

-

Metabolism to Cytotoxic Analogs: Once inside the osteoclast, etidronate is metabolized into non-hydrolyzable adenosine (B11128) triphosphate (ATP) analogs.[4][5][6] These molecules, such as AppCCl2p (adenosine-5'-[β,γ-dichloromethylene] triphosphate), structurally mimic ATP but are resistant to enzymatic hydrolysis.

-

Disruption of Cellular Function: The accumulation of these cytotoxic ATP analogs interferes with essential ATP-dependent intracellular pathways, disrupting cellular energy metabolism and function.[2] This disruption is a key trigger for initiating the apoptotic cascade.

While N-BPs like alendronate and risedronate are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), etidronate has a negligible effect on this enzyme.[7] This fundamental difference in the intracellular target underscores the distinct mechanisms of action between the two classes of bisphosphonates.

Signaling Pathway of Etidronate-Induced Apoptosis

The cytotoxic stress induced by etidronate metabolites primarily activates the intrinsic (mitochondrial) pathway of apoptosis. This process involves a cascade of molecular events culminating in the activation of effector caspases.

-

Mitochondrial Dysfunction: The accumulation of ATP analogs leads to a loss of mitochondrial membrane potential.[8]

-

Caspase Activation: This mitochondrial distress triggers the activation of caspase-3, a key effector caspase.[8][9] Both nitrogen-containing and non-nitrogen-containing bisphosphonates, including etidronate, have been shown to induce the activation of caspase-3-like proteases.[8] The process is caspase-dependent, as broad-range caspase inhibitors can suppress bisphosphonate-induced apoptosis.[8]

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[8]

Caption: Signaling pathway of etidronate-induced osteoclast apoptosis.

Quantitative Data Presentation

The cytotoxic effect of etidronate on osteoclasts has been quantified in various studies. The following table summarizes key findings regarding its impact on cell viability.

| Parameter | Cell Type | Etidronate Concentration | Result | Reference |

| Lethal Concentration (LC50) | Osteoclast-like cells | 1.25 mg/ml | 50% reduction in cell viability after 24 hours | [10] |

| Cytotoxicity Threshold | Osteoclast-like cells | 0.01 - 0.1 mg/ml | No significant cytotoxic effect observed | [10] |

| Cytotoxicity Onset | Osteoclast-like cells | 0.5 - 1.0 mg/ml | 15-40% reduction in cell numbers | [10] |

| Enzyme Inhibition (IC50) | Recombinant human FPPS | 80 µM | Negligible inhibition compared to N-BPs | [7] |

Experimental Protocols

Investigating the pro-apoptotic effects of etidronate on osteoclasts involves a series of standardized in vitro assays.

Osteoclast Culture and Differentiation

This protocol describes the generation of mature osteoclasts from a precursor cell line.

-

Cell Seeding: Seed RAW 264.7 mouse macrophage cells onto appropriate culture plates (e.g., 96-well plates or calcium phosphate-coated coverslips). A recommended seeding density for 24-well plates is 10,000–15,000 cells/mL.[11]

-

Differentiation Induction: Culture the cells in alpha-MEM supplemented with 10% FBS and differentiation factors: Macrophage Colony-Stimulating Factor (M-CSF, e.g., 50 ng/mL) and Receptor Activator of Nuclear Factor κB Ligand (RANKL, e.g., 50 ng/mL).[11][12]

-

Culture Maintenance: Incubate the cells at 37°C in a 5% CO2 environment for 5-7 days to allow for differentiation into mature, multinucleated osteoclasts. Replace the medium as required.

-

Treatment: Once mature osteoclasts are formed, treat the cells with varying concentrations of Etidronate Disodium for a specified duration (e.g., 24 hours) to induce apoptosis.

Caption: Experimental workflow for osteoclast differentiation and treatment.

Osteoclast Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.

-

Cell Collection: Following treatment with etidronate, collect both adherent and floating cells. Use trypsin for adherent cells and combine all cells from each sample.

-

Washing: Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI solution.[12]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis Markers

This protocol allows for the detection of key proteins involved in the apoptotic cascade.[13]

-

Protein Lysate Preparation: After etidronate treatment, lyse the osteoclasts using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting specific apoptosis markers overnight at 4°C. Key targets include:

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Caption: Workflow for Western blot analysis of apoptotic markers.

Conclusion

Etidronate disodium effectively inhibits osteoclast function by inducing programmed cell death. Its mechanism is distinct from that of nitrogen-containing bisphosphonates and relies on its intracellular conversion to cytotoxic ATP analogs. These metabolites disrupt mitochondrial function, leading to the activation of the intrinsic apoptotic pathway and execution by effector caspases such as caspase-3. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced effects of etidronate and other non-nitrogen-containing bisphosphonates on osteoclast biology and bone homeostasis.

References

- 1. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]

- 2. What is Etidronate Disodium used for? [synapse.patsnap.com]

- 3. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Giant Osteoclast Formation and Long-Term Oral Bisphosphonate Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological management of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. benchchem.com [benchchem.com]

- 15. Mature osteoclast–derived apoptotic bodies promote osteogenic differentiation via RANKL-mediated reverse signaling - PMC [pmc.ncbi.nlm.nih.gov]

Etidronate Disodium's Impact on Osteoblast Differentiation Markers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidronate disodium (B8443419), a first-generation non-nitrogen-containing bisphosphonate, is primarily recognized for its role in inhibiting osteoclast-mediated bone resorption. However, its direct effects on osteoblast function and the intricate process of osteoblast differentiation are less clearly defined and represent a critical area of investigation for understanding its overall impact on bone metabolism. This technical guide provides an in-depth analysis of the current scientific understanding of how etidronate disodium influences key osteoblast differentiation markers. It summarizes quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the complex signaling pathways implicated in the process. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in bone biology and the development of therapeutics for skeletal disorders.

Introduction to Etidronate Disodium and Osteoblast Differentiation

Etidronate disodium is a synthetic analog of pyrophosphate that exhibits a high affinity for hydroxyapatite (B223615) crystals in the bone matrix. Its primary mechanism of action involves the induction of osteoclast apoptosis, thereby reducing bone resorption. While its effects on osteoclasts are well-documented, the influence of etidronate on osteoblasts, the cells responsible for bone formation, is more nuanced and appears to be dose-dependent.

Osteoblast differentiation is a complex, multi-stage process involving the sequential expression of specific transcription factors and bone matrix proteins. Key markers of this process include:

-

Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, essential for the mineralization of the bone matrix.

-

Runt-related transcription factor 2 (RUNX2): A master transcription factor that is crucial for osteoblast lineage commitment and the expression of many osteoblast-specific genes.

-

Osterix (Sp7): A zinc-finger transcription factor that acts downstream of RUNX2 and is indispensable for the terminal differentiation of osteoblasts.

-

Collagen Type I (COL1A1): The most abundant protein in the bone matrix, providing its structural framework.

-

Osteocalcin (OCN): A late-stage marker of osteoblast differentiation, involved in bone mineralization and calcium ion homeostasis.

Understanding how etidronate modulates these markers is vital for a complete comprehension of its therapeutic window and potential effects on bone formation.

Quantitative Impact of Etidronate Disodium on Osteoblast Differentiation Markers

The in vitro effects of etidronate on osteoblast differentiation markers appear to be complex and concentration-dependent. While some studies suggest a suppressive role, others indicate a potential for promoting certain aspects of differentiation.

Table 1: Effect of Etidronate Disodium on Osteoblast Differentiation Marker Expression

| Marker | Cell Type | Etidronate Concentration | Observed Effect | Citation |

| RUNX2 (Cbfa1) | Rat Calvaria Osteoblasts | Dose-dependent | Decreased expression. | [1] |

| Collagen Type I | Rat Calvaria Osteoblasts | Dose-dependent | Suppressed expression. | [1] |

| Osteocalcin | Rat Calvaria Osteoblasts | Dose-dependent | Suppressed expression. | [1] |

| Osteopontin | Rat Calvaria Osteoblasts | Dose-dependent | Suppressed expression. | [1] |

| Alkaline Phosphatase | Rat Calvaria Osteoblasts | Not specified | No effect on expression. | [1] |

| Osteopontin | Rat Calvaria (in vivo wound model) | Not specified | >50% increase in intracellular staining. | [2] |

It is important to note that the existing literature presents some conflicting data, which may be attributable to differences in experimental models (in vitro vs. in vivo), cell types, and the concentrations of etidronate used. For instance, while one in vitro study reported a suppression of osteopontin, an in vivo wound healing model showed a significant increase in its expression with etidronate treatment[1][2].

Experimental Protocols

This section details a generalized experimental workflow for investigating the impact of etidronate disodium on osteoblast differentiation markers, based on commonly used methodologies.

Cell Culture and Osteogenic Differentiation

A frequently used cell line for these studies is the mouse pre-osteoblastic cell line, MC3T3-E1.

-

Cell Culture: MC3T3-E1 cells are cultured in α-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Osteogenic Induction: To induce osteoblast differentiation, the growth medium is supplemented with osteogenic induction factors. A common combination is 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Etidronate Treatment: Etidronate disodium is added to the osteogenic medium at various concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) at the start of the differentiation period. The medium containing etidronate and osteogenic factors is replaced every 2-3 days.

Analysis of Gene Expression by Northern Blot

-

RNA Extraction: Total RNA is extracted from the cultured cells at specific time points (e.g., day 3, 7, 14, 21) using a suitable method, such as the acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.

-

Gel Electrophoresis: A specific amount of total RNA (e.g., 10-20 µg) is denatured and separated by size on a formaldehyde-agarose gel.

-

Transfer to Membrane: The separated RNA is transferred from the gel to a nylon membrane via capillary blotting.

-

Probe Hybridization: The membrane is hybridized with a radiolabeled cDNA probe specific for the target gene (e.g., ALP, RUNX2, Osterix, Collagen Type I, Osteocalcin).

-

Visualization: The hybridized probe is detected by autoradiography, and the intensity of the bands is quantified to determine the relative mRNA expression levels.

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Lysis: At selected time points, cells are washed with PBS and lysed to release intracellular proteins.

-

Enzymatic Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Quantification: The absorbance of the yellow product is measured at 405 nm using a spectrophotometer. The ALP activity is typically normalized to the total protein content of the cell lysate.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways in osteoblasts that are modulated by etidronate are not yet fully elucidated. However, based on the known mechanisms of osteoblast differentiation and the effects of other bisphosphonates, several key pathways are likely involved.

The Role of RUNX2 and Osterix

RUNX2 is a master regulator of osteogenesis, and its expression is essential for the commitment of mesenchymal stem cells to the osteoblast lineage. Osterix acts downstream of RUNX2 and is critical for the terminal differentiation of osteoblasts into mature, bone-matrix-producing cells. Studies have shown that etidronate can suppress the expression of Cbfa1 (the gene encoding RUNX2) in a dose-dependent manner[1]. The direct effect of etidronate on Osterix expression has not been extensively studied and remains an area for future investigation.

References

Investigating the Cellular Uptake of Etidronate Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidronate disodium, a first-generation non-nitrogen-containing bisphosphonate, is a synthetic analog of pyrophosphate used in the treatment of metabolic bone diseases such as Paget's disease and osteoporosis. Its therapeutic efficacy is primarily attributed to its ability to inhibit osteoclast-mediated bone resorption. A fundamental aspect of its mechanism of action is its cellular uptake by osteoclasts, which leads to the disruption of cellular functions and ultimately apoptosis. This technical guide provides an in-depth overview of the cellular uptake of Etidronate Disodium, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and workflows.

Quantitative Data on Etidronate Disodium Cellular Effects

While specific data on the rate and extent of etidronate uptake into cells is limited in publicly available literature, its biological effect, which is a consequence of cellular uptake, has been quantified. The following table summarizes the cytotoxic effect of etidronate on osteoclast-like cells.

| Parameter | Cell Type | Value | Reference |

| Lethal Concentration (LC50) | Osteoclast-like cells | 1.25 mg/ml | [1] |

Note: The LC50 value represents the concentration of Etidronate that is required to kill 50% of the cells in a culture after a 24-hour treatment period.

Mechanisms of Cellular Uptake

The cellular uptake of Etidronate Disodium by osteoclasts is believed to occur through two primary mechanisms: fluid-phase endocytosis and potential involvement of phosphate (B84403) transporters. Once internalized, etidronate is not metabolized but rather acts intracellularly.

Fluid-Phase Endocytosis

During bone resorption, osteoclasts create an acidic microenvironment to dissolve the mineral component of the bone, hydroxyapatite, to which etidronate has a high affinity. As the bone matrix is broken down, etidronate is released and subsequently taken up by osteoclasts through fluid-phase endocytosis.[2] This process involves the invagination of the cell membrane to form vesicles containing extracellular fluid and solutes, including etidronate.

Phosphate Transporters

Given the structural similarity of bisphosphonates to pyrophosphate, it is hypothesized that they may be recognized and transported by cellular phosphate transporters. While the specific transporters involved in etidronate uptake have not been fully elucidated, this remains a plausible mechanism for its entry into cells.

Intracellular Fate and Mechanism of Action

Following uptake, etidronate disrupts osteoclast function by being metabolized into non-hydrolyzable analogs of adenosine (B11128) triphosphate (ATP). These toxic ATP analogs accumulate within the cell, interfering with ATP-dependent cellular processes and ultimately inducing apoptosis (programmed cell death).[2] This leads to a reduction in the number of active osteoclasts and thereby inhibits bone resorption.

Experimental Protocols

Several in vitro methods are employed to investigate the cellular uptake and effects of bisphosphonates like Etidronate Disodium.

In Vitro Bone Resorption Assay (Pit Assay)

This assay is a functional method to assess the inhibitory effect of etidronate on osteoclast activity, which is a direct consequence of its cellular uptake.

Objective: To quantify the bone-resorbing activity of osteoclasts in the presence of Etidronate Disodium.

Methodology:

-

Cell Culture: Osteoclast precursors, typically derived from rodent bone marrow or human peripheral blood mononuclear cells, are cultured on a resorbable substrate such as dentine slices or calcium phosphate-coated plates.

-

Osteoclast Differentiation: The precursor cells are stimulated with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to differentiate into mature, multinucleated osteoclasts.

-

Etidronate Treatment: Differentiated osteoclasts are treated with varying concentrations of Etidronate Disodium.

-

Resorption Analysis: After a defined incubation period (typically several days), the cells are removed, and the substrate is stained (e.g., with toluidine blue for dentine) to visualize the resorption pits.

-

Quantification: The number and area of the resorption pits are quantified using microscopy and image analysis software (e.g., ImageJ) to determine the extent of bone resorption and the inhibitory effect of etidronate.[3][4]

Cellular Uptake Studies Using Labeled Etidronate

To directly visualize and quantify the cellular uptake of etidronate, fluorescently-labeled or radiolabeled analogs are utilized.

Objective: To track the internalization and subcellular localization of Etidronate Disodium.

Methodology:

-

Synthesis of Labeled Etidronate: Etidronate is chemically conjugated with a fluorescent dye (e.g., carboxyfluorescein) or a radioisotope (e.g., 99mTc).[5][6]

-

Cell Culture and Treatment: Target cells (e.g., osteoclasts, macrophages) are cultured and incubated with the labeled etidronate for various time points.

-

Visualization and Quantification:

-

Fluorescently-labeled Etidronate: Cellular uptake and subcellular distribution are visualized using fluorescence microscopy or quantified by flow cytometry.[5][7]

-

Radiolabeled Etidronate: The amount of internalized etidronate is quantified by measuring the radioactivity of the cell lysate using a gamma counter.[6]

-

Measurement of Intracellular Etidronate Concentration by Mass Spectrometry

A highly sensitive method for quantifying the intracellular concentration of unlabeled etidronate.

Objective: To determine the precise intracellular concentration of Etidronate Disodium.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with Etidronate Disodium.

-

Cell Lysis and Extraction: After incubation, the cells are washed to remove extracellular drug and then lysed. The intracellular contents are extracted.

-

LC-MS/MS Analysis: The cell extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of etidronate present.[8][9] An internal standard is typically used for accurate quantification.

Visualizations

Proposed Cellular Uptake and Action of Etidronate Disodium

Caption: Proposed mechanism of Etidronate Disodium uptake and action in osteoclasts.

Experimental Workflow for In Vitro Bone Resorption (Pit) Assay

Caption: Workflow for assessing Etidronate's effect on osteoclast resorption.

Logical Relationship for Quantifying Cellular Uptake

Caption: Methodologies for quantifying the cellular uptake of Etidronate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent Risedronate Analogues Reveal Bisphosphonate Uptake by Bone Marrow Monocytes and Localization Around Osteocytes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates: 99mTc-Ibandronate Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent risedronate analogues reveal bisphosphonate uptake by bone marrow monocytes and localization around osteocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofins.com [eurofins.com]

Etidronate Disodium's Effect on Gene Expression in Bone Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidronate disodium (B8443419), a first-generation, non-nitrogen-containing bisphosphonate, primarily functions as an anti-resorptive agent in the treatment of metabolic bone diseases such as Paget's disease and osteoporosis. Its mechanism of action is centered on the inhibition of osteoclast activity and induction of their apoptosis. While its effects on osteoclasts are well-documented, its influence on the gene expression of osteoblasts and osteocytes is more nuanced and less extensively quantified in publicly available literature. This technical guide synthesizes the current understanding of etidronate disodium's impact on the genetic expression profiles of key bone cells, details relevant experimental methodologies, and illustrates the implicated signaling pathways.

Introduction

Bone remodeling is a dynamic and balanced process orchestrated by the coordinated actions of bone-resorbing osteoclasts and bone-forming osteoblasts. Osteocytes, embedded within the bone matrix, are now recognized as the primary mechanosensors and regulators of this process. Dysregulation of bone remodeling can lead to pathological conditions characterized by excessive bone loss. Etidronate disodium addresses this imbalance by primarily targeting osteoclasts. It binds to hydroxyapatite (B223615) in the bone matrix and is internalized by osteoclasts during bone resorption.[1] This guide provides an in-depth analysis of the molecular effects of etidronate on the gene expression of osteoblasts, osteoclasts, and osteocytes, offering valuable insights for researchers in bone biology and drug development.

Effects on Osteoclast Gene Expression

The primary mechanism of action of etidronate on osteoclasts is not mediated by direct alteration of gene expression but rather through cytotoxicity. Once internalized, etidronate is metabolized into non-hydrolyzable ATP analogs, which interfere with intracellular ATP-dependent pathways, leading to osteoclast apoptosis.[2] This cytotoxic effect logically precedes and obviates significant direct modulation of gene expression related to osteoclast differentiation and function. However, in surviving osteoclasts or at sub-apoptotic concentrations, etidronate is understood to interfere with normal function.

Table 1: Summary of Etidronate Disodium's Effect on Osteoclast Gene Expression

| Gene/Protein Target | Effect | Cell Type/Model | Evidence Summary |

| Tartrate-Resistant Acid Phosphatase (TRAP) | Inhibition of increased expression | Rat model of thyroid hormone-induced bone loss | In a state of high bone turnover induced by L-T4, etidronate prevented the associated increase in TRAP mRNA levels.[3] |

| Cathepsin K (CTSK) | No direct evidence of expression change | Medaka in vivo osteoporosis model | Etidronate treatment blocked osteoclast function (bone resorption) despite the presence of ctsk-expressing osteoclasts, suggesting a functional impairment rather than a direct effect on the expression of this key resorptive enzyme.[1] |

Effects on Osteoblast Gene Expression

Etidronate's effects on osteoblasts are more complex and appear to be context-dependent. Unlike its potent effects on osteoclasts, its direct impact on osteoblast gene expression is less pronounced. Some studies suggest an indirect supportive role in bone formation by modulating the local cytokine environment and potentially protecting osteoblasts from apoptosis.

Table 2: Summary of Etidronate Disodium's Effect on Osteoblast Gene Expression

| Gene/Protein Target | Effect | Cell Type/Model | Evidence Summary |

| Alkaline Phosphatase (ALP) | No significant direct effect; Inhibition of induced expression | Rat model of thyroid hormone-induced bone loss | Etidronate alone did not alter ALP mRNA levels. However, it prevented the L-T4-induced increase in ALP mRNA.[3] |

| Osteocalcin (B1147995) (OCN) | No significant direct effect | Rat model of thyroid hormone-induced bone loss | Etidronate alone did not alter osteocalcin mRNA levels.[3] |

| Type I Collagen (COL1A1) | No significant direct effect | Rat model of thyroid hormone-induced bone loss | Etidronate alone did not alter type I collagen mRNA levels.[3] |

| Osteopontin (B1167477) (OPN) | No significant direct effect | Rat model of thyroid hormone-induced bone loss | Etidronate alone did not alter osteopontin mRNA levels.[3] |

| Interleukin-6 (IL-6) | Inhibition of production | Human osteoblast-like cell lines (MG63, SaOs) | Etidronate inhibited the production of the pro-resorptive cytokine IL-6 in stimulated osteoblastic cells.[4] Note: This was observed at the protein level. |

| RANK Ligand (RANKL) | Minimal to no effect | Human osteoblasts | A study on clodronate, a similar non-nitrogen-containing bisphosphonate, showed significantly less effect on RANKL gene expression compared to nitrogen-containing bisphosphonates, suggesting a minimal impact by etidronate.[5] |

| Osteoprotegerin (OPG) | Minimal to no effect | Human osteoblasts | The same study on clodronate suggested a minimal effect on OPG gene expression.[5] |

| Bcl-2/Bcl-xL | No change in expression | Human osteoblasts | Direct treatment with etidronate did not alter the expression of these anti-apoptotic genes.[6] |

Effects on Osteocyte Gene Expression

There is a notable lack of direct evidence in the public domain regarding the specific effects of etidronate disodium on the gene expression of osteocytes. Given their role as master regulators of bone remodeling, this represents a significant area for future research.

Signaling Pathways Modulated by Etidronate Disodium

The signaling pathways affected by etidronate are most clearly defined in osteoclasts. In osteoblasts, the pathways are less direct and likely involve secondary effects.

Osteoclast Signaling

The primary mechanism in osteoclasts is the disruption of the mevalonate (B85504) pathway and the generation of cytotoxic ATP analogs, leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Etidronate inhibits the thyroid hormone-induced bone loss in rats assessed by bone mineral density and messenger ribonucleic acid markers of osteoblast and osteoclast function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etidronate inhibits the production of IL-6 by osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of bisphosphonates on the osteoblast RANKL and OPG gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Etidronate inhibits human osteoblast apoptosis by inhibition of pro-apoptotic factor(s) produced by activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Bone Remodeling Modulator: An In-depth Technical Guide to the Early Research of Etidronate Disodium in Bone Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on Etidronate Disodium (B8443419), a first-generation non-nitrogenous bisphosphonate, and its impact on bone metabolism. It delves into the early clinical and preclinical studies that established its therapeutic potential in metabolic bone diseases, particularly Paget's disease and osteoporosis. This document summarizes key quantitative data from these pioneering investigations, details the experimental protocols employed, and visually represents the core mechanisms and workflows through diagrammatic illustrations. The aim is to offer a detailed resource for researchers and professionals in the field of bone biology and drug development, highlighting the scientific groundwork that paved the way for the clinical use of bisphosphonates.

Introduction

Etidronate Disodium, also known as ethane-1-hydroxy-1,1-diphosphonate (EHDP), was one of the first bisphosphonates to be extensively studied and utilized for its ability to modulate bone metabolism.[1] Developed in the mid-20th century, its introduction marked a significant advancement in the management of disorders characterized by excessive bone resorption.[1] This guide revisits the seminal research that elucidated its mechanism of action and demonstrated its clinical efficacy.

Mechanism of Action

Etidronate Disodium's primary pharmacological action is the inhibition of bone resorption.[1] Its mechanism is multifaceted and involves both physicochemical and cellular effects.

-

Physicochemical Action: Etidronate has a strong affinity for hydroxyapatite (B223615) crystals, the primary mineral component of bone.[2] It binds to these crystals, particularly at sites of active bone remodeling, making the bone matrix more resistant to osteoclastic degradation.[1]

-

Cellular Action: When osteoclasts, the cells responsible for bone resorption, ingest etidronate-bound bone matrix, the drug disrupts their cellular function.[1] Unlike nitrogen-containing bisphosphonates, etidronate's primary intracellular action is not the inhibition of the mevalonate (B85504) pathway. Instead, it is metabolized into cytotoxic ATP analogs that interfere with ATP-dependent cellular processes, ultimately leading to osteoclast apoptosis (programmed cell death).[3] This reduction in osteoclast number and activity leads to a decrease in overall bone resorption.[2]

Early Clinical Research: Quantitative Data Summary

The initial clinical investigations of Etidronate Disodium focused on its efficacy in Paget's disease of bone and postmenopausal osteoporosis. The following tables summarize key quantitative findings from these early studies.

Paget's Disease of Bone

Paget's disease is characterized by excessive and disorganized bone remodeling. Early trials demonstrated that etidronate could significantly reduce the biochemical markers of bone turnover.

| Study (Year) | Dosage | Duration | Change in Serum Alkaline Phosphatase (ALP) | Change in Urinary Hydroxyproline | Clinical Improvement |

| Altman et al. (1973)[4] | 5, 10, or 20 mg/kg/day | 6 months | Significant decrease | Significant decrease | Not specified |

| Canfield et al. (1977)[5] | 5, 10, or 20 mg/kg/day | 6-24 months | Significant decreases after 6 months | Significant decreases after 6 months | 61% of patients |

| Johnston et al. (1983)[6] | 5 mg/kg/day | Long-term | Transient response in severe cases | Not specified | 60% of patients |

| Muir et al. (1987)[7] | 5 mg/kg/day | 6 months | 44% decrease | 56% decrease | 70% of patients |

Postmenopausal Osteoporosis

Subsequent research explored the use of cyclical etidronate therapy to treat postmenopausal osteoporosis, aiming to increase bone mass and reduce fracture risk.

| Study (Year) | Dosage | Duration | Change in Lumbar Spine Bone Mineral Density (BMD) | Change in Femoral Neck Bone Mineral Density (BMD) | Vertebral Fracture Rate Reduction |

| Watts et al. (1990) | 400 mg/day for 14 days, every 90 days | 2 years | +4.2% (vs. placebo) | No significant change | 50% reduction in new fractures |

| Harris et al. (1993) | 400 mg/day for 14 days, every 90 days | 3 years | Significant increase | Not specified | Significant reduction in high-risk patients |

| Cranney et al. (2008 Meta-analysis)[8] | 400 mg/day (cyclical) | 1-3 years | +4.06% | +2.35% | 41% relative risk reduction |

| Miller et al. (1997)[9] | 200 mg/day for 2 weeks, every 3 months | 1 year | +2.4% | Not specified | Not specified |

Experimental Protocols

The following sections detail the methodologies employed in the key early experiments that established the effects of Etidronate Disodium.

Clinical Trial Protocol: Paget's Disease

A representative protocol for early clinical trials in Paget's disease is outlined below.

-

Patient Population: Patients with symptomatic Paget's disease, confirmed by radiographic evidence and elevated biochemical markers of bone turnover (serum alkaline phosphatase and urinary hydroxyproline).[6]

-

Treatment Regimen: Oral administration of Etidronate Disodium at doses ranging from 5 to 20 mg/kg/day for a duration of 3 to 6 months.[5][7]

-

Biochemical Analysis:

-

Serum Alkaline Phosphatase (ALP): Measured using standard automated colorimetric assays.

-

Urinary Hydroxyproline: Determined from a 24-hour urine collection, typically measured by colorimetric methods after acid hydrolysis.

-

-

Clinical Assessment: Evaluation of bone pain and other clinical symptoms.[10]

Animal Study Protocol: Bone Metastasis Model

Early preclinical studies often utilized animal models to investigate the effects of etidronate on bone lesions.

-

Animal Model: An established model of bone metastasis using human prostate cancer cell lines (e.g., PC-3) injected into immunodeficient mice (e.g., nude mice).[11]

-

Treatment Protocol: Subcutaneous administration of etidronate (e.g., 30 mg/kg daily) starting prior to tumor cell inoculation.[11] Control animals received a saline vehicle.

-

Histomorphometric Analysis:

-

Following sacrifice, long bones (e.g., femurs, tibiae) were harvested, fixed, and embedded undecalcified in a medium like methyl methacrylate.

-

Sections were stained to visualize mineralized and unmineralized bone (osteoid).

-

Quantitative analysis was performed to measure parameters such as tumor area in bone, osteoid volume, and bone volume.

-

-

Biochemical Measurements: Serum calcium levels were often monitored to assess hypercalcemia.

Bone Histomorphometry Protocol: Postmenopausal Osteoporosis

To assess the effects of etidronate on bone structure and remodeling at the tissue level, bone biopsies were analyzed.

-

Biopsy Procedure: Transiliac bone biopsies were obtained from patients before and after a defined treatment period.

-

Tetracycline (B611298) Labeling: To visualize bone formation dynamics, patients were administered two different tetracycline-based labels (e.g., demeclocycline (B601452) and tetracycline hydrochloride) at specific intervals before the biopsy. These labels incorporate into newly forming bone and fluoresce under UV light.

-

Sample Processing: The bone biopsy cores were fixed, dehydrated, and embedded undecalcified in plastic resin.

-

Histomorphometric Analysis: Undecalcified sections were cut and analyzed using a microscope equipped for fluorescence and transmitted light. Static and dynamic parameters were measured, including:

-

Static Parameters: Bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), osteoid volume/bone volume (OV/BV), and osteoid surface/bone surface (OS/BS).

-

Dynamic (Tetracycline-based) Parameters: Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR).[12]

-

Adverse Effects and Limitations of Early Formulations

While early research demonstrated the efficacy of Etidronate Disodium, it also highlighted some important limitations and adverse effects:

-

Gastrointestinal Intolerance: Nausea and diarrhea were commonly reported side effects, particularly at higher doses.[13]

-

Impaired Mineralization: A significant concern with continuous high-dose etidronate was the inhibition of bone mineralization, which could lead to osteomalacia (softening of the bones).[1][5] This observation was a key driver for the development of cyclical therapy regimens for osteoporosis, which include drug-free intervals to allow for normal mineralization.[8]

-

Variable Clinical Response: In Paget's disease, a subset of patients showed a transient response or developed resistance to therapy over time, especially those with severe disease.[6]

Conclusion

The early research on Etidronate Disodium laid the critical groundwork for the development of bisphosphonates as a major class of drugs for the treatment of metabolic bone diseases. These pioneering studies established its fundamental mechanism of inhibiting osteoclast-mediated bone resorption and provided the first clinical evidence of its efficacy in reducing bone turnover in Paget's disease and increasing bone mass in osteoporosis. Furthermore, the challenges encountered, such as the dose-dependent inhibition of mineralization, led to innovative therapeutic strategies like cyclical dosing, which have influenced the development and clinical application of subsequent generations of bisphosphonates. This foundational body of work remains a cornerstone in the fields of bone biology and pharmacology.

References

- 1. What is Etidronate Disodium used for? [synapse.patsnap.com]

- 2. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]

- 3. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Influence of disodium etidronate on clinical and laboratory manifestations of Paget's disease of bone (osteitis deformans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium etidronate in the treatment of Paget's disease of bone. A study of long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term follow-up of therapy with intermittent etidronate disodium in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of disodium etidronate on Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Etidronate for the primary and secondary prevention of osteoporotic fractures in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Effect of Treatment with Etidronate and Alendronate on Lumbar Bone Mineral Density in Elderly Women with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Etidronate disodium in the treatment of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of etidronate disodium on the development of bone lesions in an animal model of bone metastasis using the human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bone histomorphometric changes after cyclic therapy with phosphate and etidronate disodium in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Articles [globalrx.com]

An In-depth Technical Guide to the Physicochemical Properties of Etidronate Disodium for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Etidronate Disodium (B8443419), a first-generation bisphosphonate. The information presented herein is intended to support research and development activities by providing detailed data and methodologies crucial for formulation, analytical development, and understanding the compound's mechanism of action.

Core Physicochemical Properties

Etidronate Disodium is a synthetic analogue of pyrophosphate that acts as a regulator of calcium metabolism.[1] Its therapeutic effects are primarily attributed to its ability to inhibit bone resorption. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of Etidronate Disodium

| Property | Value | References |

| Chemical Name | Disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate | |

| CAS Number | 7414-83-7 | |

| Molecular Formula | C₂H₆Na₂O₇P₂ | |

| Molecular Weight | 249.99 g/mol | [2][3] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | >300 °C (decomposes) | [6][7] |

| Solubility in Water | Highly soluble, approximately 10 mg/mL in PBS (pH 7.2) and 26 mg/mL in water. | [8][9] |

| pKa | pK₁: 1.35 ± 0.08, pK₂: 2.87 ± 0.01, pK₃: 7.03 ± 0.01, pK₄: 11.3 | [10] |

| pH (1% aqueous solution) | 7.0 - 8.0 | [4] |

| Hygroscopicity | Hygroscopic | [6][9] |

| Stability | Stable under normal conditions, should be stored in a cool, dry place. | [4] |

Mechanism of Action: Inhibition of Bone Resorption

Etidronate Disodium exerts its therapeutic effects by targeting osteoclasts, the cells responsible for bone breakdown.[11] The primary mechanism involves its strong affinity for hydroxyapatite (B223615) crystals within the bone matrix.[12] Upon adsorption to the bone surface, etidronate is ingested by osteoclasts during the resorption process.[12] Inside the osteoclast, it is metabolized into non-hydrolyzable ATP analogues, which accumulate and induce apoptosis (programmed cell death), thereby reducing the number of active osteoclasts.[1] This leads to a decrease in bone resorption and turnover.[1][11]

Mechanism of action of Etidronate Disodium.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Etidronate Disodium are provided below. These protocols are based on established pharmacopeial methods and scientific literature.

Solubility Determination (Equilibrium Solubility Method)

This protocol outlines the determination of the aqueous solubility of Etidronate Disodium.

-

Objective: To determine the equilibrium solubility of Etidronate Disodium in water at a controlled temperature.

-

Materials: Etidronate Disodium powder, deionized water, sealed containers, constant temperature agitator (e.g., shaker bath), 0.45 µm syringe filters, validated analytical method (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of Etidronate Disodium powder to a known volume of deionized water in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of Etidronate Disodium in the diluted filtrate using a validated analytical method.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL.

-

Workflow for solubility determination.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constants (pKa) of Etidronate Disodium.

-

Objective: To determine the pKa values of Etidronate Disodium using potentiometric titration.

-

Materials: Etidronate Disodium, deionized water, standardized 0.1 M hydrochloric acid (HCl), standardized 0.1 M sodium hydroxide (B78521) (NaOH), calibrated pH meter with an electrode, magnetic stirrer, and burette.

-

Procedure:

-

Dissolve an accurately weighed amount of Etidronate Disodium in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with standardized 0.1 M HCl, adding the titrant in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence points.

-

In a separate experiment, titrate a fresh solution of Etidronate Disodium with standardized 0.1 M NaOH, following the same procedure.

-

Plot the pH values against the volume of titrant added to generate titration curves.

-

Determine the pKa values from the half-equivalence points on the titration curves or by using appropriate calculation methods (e.g., derivative plots).

-

Melting Point Determination (Capillary Method - USP Class I)

This protocol follows the USP <741> method for determining the melting range of Etidronate Disodium.

-

Objective: To determine the melting range of Etidronate Disodium using the capillary method.

-

Materials: Etidronate Disodium powder (dried), capillary tubes, melting point apparatus with a calibrated thermometer or sensor.

-

Procedure:

-

Finely powder the dried Etidronate Disodium sample.

-

Charge a capillary tube by packing the powder to a height of 2.5-3.5 mm.

-

Place the charged capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate, typically 1 °C/minute, when approaching the expected melting point.

-

Record the temperature at which the substance is first observed to melt (the beginning of the melting range) and the temperature at which it is completely melted (the end of the melting range). Since Etidronate Disodium decomposes, the temperature at which decomposition is observed should be noted.

-

Stability Testing (Accelerated Stability Study)

This protocol outlines a general procedure for conducting an accelerated stability study on Etidronate Disodium.

-

Objective: To evaluate the stability of Etidronate Disodium under accelerated storage conditions to predict its shelf life.

-

Materials: Etidronate Disodium bulk drug, stability chambers capable of maintaining controlled temperature and relative humidity (RH), appropriate packaging for the drug substance, validated stability-indicating analytical methods (e.g., HPLC for assay and impurities).

-

Procedure:

-

Package the Etidronate Disodium sample in containers that simulate the proposed commercial packaging.

-

Place the packaged samples in a stability chamber set to accelerated conditions, typically 40 °C ± 2 °C and 75% RH ± 5% RH.

-

Withdraw samples at specified time points (e.g., initial, 1, 2, 3, and 6 months).

-

At each time point, analyze the samples for key stability attributes, including:

-

Appearance (visual inspection)

-

Assay (potency)

-

Degradation products (impurities)

-

Water content (if applicable)

-

-

Compare the results to the initial sample analysis to identify any significant changes over time.

-

References

- 1. scribd.com [scribd.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. academic.oup.com [academic.oup.com]

- 5. Separation of Etidronate disodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 8. eurofins.com [eurofins.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 11. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Etidronate Disodium: A Comprehensive Technical Guide on its Impact on Ectopic Calcification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectopic calcification, the pathological deposition of calcium phosphate (B84403) crystals in soft tissues, is a hallmark of various debilitating genetic and acquired disorders. Etidronate disodium (B8443419), a first-generation bisphosphonate, has emerged as a significant therapeutic agent in the management of these conditions. This technical guide provides an in-depth analysis of the mechanism of action of etidronate disodium, its efficacy in various forms of ectopic calcification, and detailed experimental protocols from key preclinical and clinical studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of calcification disorders.

Introduction